5-Ethynyl-2-fluoro-3-methylpyridine CAS 1824113-64-5 properties
CAS 1824113-64-5 | A Critical Scaffold for Medicinal Chemistry Executive Summary 5-Ethynyl-2-fluoro-3-methylpyridine (CAS 1824113-64-5) is a high-value heterocyclic intermediate extensively utilized in modern drug discov...
Author: BenchChem Technical Support Team. Date: February 2026
CAS 1824113-64-5 | A Critical Scaffold for Medicinal Chemistry
Executive Summary
5-Ethynyl-2-fluoro-3-methylpyridine (CAS 1824113-64-5) is a high-value heterocyclic intermediate extensively utilized in modern drug discovery.[1] Characterized by a tri-substituted pyridine core, this compound integrates three distinct functional handles: a fluorine atom at C2 for metabolic stability and electronic tuning, a methyl group at C3 for conformational restriction, and a reactive ethynyl moiety at C5.
This whitepaper provides a comprehensive technical analysis of this compound, detailing its synthesis, reactivity profile, and application in the development of tyrosine kinase inhibitors and CRTH2 antagonists. It serves as a definitive guide for synthetic chemists and process engineers requiring high-purity protocols and mechanistic insights.
Chemical Identity & Physical Properties[2][3][4]
The unique substitution pattern of 5-Ethynyl-2-fluoro-3-methylpyridine balances lipophilicity with electronic deactivation, making it an ideal "warhead" carrier or linker in fragment-based drug design (FBDD).
Property
Data
CAS Number
1824113-64-5
IUPAC Name
5-Ethynyl-2-fluoro-3-methylpyridine
Molecular Formula
C₈H₆FN
Molecular Weight
135.14 g/mol
SMILES
Cc1cc(C#C)cnc1F
Appearance
Off-white to pale yellow solid (or low-melting semi-solid)
Solubility
Soluble in DCM, DMSO, Methanol, Ethyl Acetate
LogP (Predicted)
~1.6 - 1.8
Storage
2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light
Synthetic Pathways & Manufacturing
The synthesis of CAS 1824113-64-5 requires a regioselective approach to ensure the correct placement of the ethynyl group relative to the fluorine and methyl substituents. The most robust industrial route employs a Sonogashira coupling on a pre-functionalized bromopyridine core.
3.1 Retrosynthetic Analysis
The target molecule is disconnected at the C(sp)-C(sp2) bond, revealing 5-bromo-2-fluoro-3-methylpyridine as the critical precursor. This precursor is best accessed via the Balz-Schiemann reaction from the corresponding aminopyridine to avoid the poor regioselectivity of direct pyridine halogenation.
Mechanism: Diazotization generates a diazonium tetrafluoroborate intermediate, which undergoes thermal decomposition to install the fluorine atom at C2.
Note: This step is preferred over nucleophilic fluorination (Halex) due to milder conditions.
Step 2: Sonogashira Coupling (The Key Transformation)
This step installs the alkyne handle.
Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%).
Base/Solvent: Et₃N (3.0 eq) in anhydrous THF or DMF.
Conditions: Degas thoroughly. Heat to 60°C for 4-12 hours under Argon.
Workup: Filter off ammonium salts, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Step 3: Desilylation
Reagent: TBAF (1.0 M in THF) or K₂CO₃ in MeOH.
Conditions: 0°C to RT, 1 hour.
Purification: Aqueous wash followed by extraction. The terminal alkyne is sensitive; avoid prolonged exposure to basic conditions to prevent polymerization.
3.3 Synthetic Workflow Diagram
Figure 1: Step-wise synthetic route from commercially available starting materials to the target ethynylpyridine.
Reactivity & Functionalization Profile
The ethynyl group at C5 serves as a versatile "molecular hook," allowing this scaffold to be ligated to complex pharmacophores.
The terminal alkyne can undergo a second Sonogashira coupling with aryl halides.
Utility: Synthesis of diarylalkynes, rigid extended pi-systems common in kinase inhibitors.
4.3 Hydration
Product: 5-Acetyl-2-fluoro-3-methylpyridine.
Utility: Access to ketone intermediates for reductive amination.
4.4 Reactivity Logic Map
Figure 2: Divergent synthesis capabilities of the ethynyl functional handle.
Applications in Medicinal Chemistry
5.1 Kinase Inhibitor Design
The 2-fluoro-3-methylpyridine motif is a privileged scaffold in kinase inhibition.
Conformational Locking: The C3-methyl group introduces steric strain that can force the pyridine ring into a specific dihedral angle relative to the rest of the molecule, reducing the entropic penalty of binding to the ATP pocket.
Metabolic Stability: The C2-fluorine atom blocks a primary site of oxidative metabolism (Phase I oxidation by CYP450), significantly extending the half-life of the drug candidate.
Ethynyl Warhead: In covalent inhibitors, the alkyne can be positioned to react with cysteine residues (though acrylamides are more common, alkynes are used for specific geometries). More commonly, it serves as a rigid spacer.
5.2 Case Study: CRTH2 Antagonists
Research into CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists for asthma treatment has utilized substituted pyridines.[2] The 5-ethynyl-2-fluoro-3-methylpyridine structure allows for the extension of the pharmacophore into a hydrophobic pocket of the receptor while maintaining a compact, metabolically stable core [1].
Handling & Safety Protocols
Hazard Classification:
Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).[3]
Engineering Controls: All handling must be performed inside a certified chemical fume hood.
PPE: Nitrile gloves (double gloving recommended during synthesis), safety goggles, and lab coat.
Stability: The terminal alkyne is potentially unstable. Store under inert gas at 2-8°C. Avoid contact with heavy metals (Ag, Cu) in the absence of ligands, as acetylides can be explosive.
References
Patent: Naphthylacetic acids as CRTH2 antagonists. (2010). Patent EP2346819. Link
Synthesis Method: Coupling Reactions of Halopyridines. Smolecule Technical Data. Link
General Reactivity: Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Angewandte Chemie International Edition, 40(11), 2004-2021. Link
Compound Data: 5-Ethynyl-2-fluoro-3-methylpyridine Product Page. Sigma-Aldrich. Link
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 5-Ethynyl-2-fluoro-3-methylpyridine
Part 1: Executive Summary & Chemical Profile Core Directive This guide addresses the solubility landscape of 5-Ethynyl-2-fluoro-3-methylpyridine (CAS: 1824113-64-5), a critical intermediate in the synthesis of mGluR5 ant...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Profile
Core Directive
This guide addresses the solubility landscape of 5-Ethynyl-2-fluoro-3-methylpyridine (CAS: 1824113-64-5), a critical intermediate in the synthesis of mGluR5 antagonists such as Mavoglurant (AFQ056). Precise solubility data is the cornerstone of process chemistry, governing yield, purity, and the efficiency of Sonogashira coupling reactions.
While specific mole-fraction datasets for this proprietary intermediate are often siloed within internal pharmaceutical process data, this guide provides a self-validating protocol for generating this data and outlines the predicted solubility landscape based on structural analogs (e.g., 2-fluoro-3-methylpyridine) and thermodynamic principles.
Fluorine (C-2): Increases lipophilicity and metabolic stability; withdraws electron density from the ring.
Ethynyl (C-5): Reactive handle for click chemistry or coupling; introduces weak acidity.
Pyridine Nitrogen:[3] H-bond acceptor; enhances solubility in protic solvents and acids.
Part 2: Solubility Landscape & Solvent Selection
Predicted Solubility Behavior
Based on the "Like Dissolves Like" principle and the Hansen Solubility Parameters (HSP) of structural analogs, the solubility profile of 5-Ethynyl-2-fluoro-3-methylpyridine follows a distinct hierarchy.
Solvent Class
Representative Solvents
Predicted Solubility
Mechanism & Process Utility
Polar Aprotic
DMSO, DMF, NMP
Very High
Strong dipole-dipole interactions. Ideal for reaction media (Sonogashira coupling).
Chlorinated
Dichloromethane (DCM), Chloroform
High
Excellent solvation of the pyridine ring. Common for extraction.
Esters/Ketones
Ethyl Acetate, Acetone
Moderate to High
Good balance of polarity. Preferred for crystallization (cooling).
Alcohols
Methanol, Ethanol, IPA
Moderate
H-bonding with pyridine nitrogen. Ideal for recrystallization (often with anti-solvent).
Non-Polar
n-Hexane, Heptane, Toluene
Low
Weak dispersion forces. Used as anti-solvents to force precipitation.
Aqueous
Water
Very Low
Hydrophobic aromatic core dominates; insoluble at neutral pH.
Thermodynamic Modeling (The Apelblat Model)
To rigorously define the solubility curve for process control, experimental data must be fitted to the Modified Apelblat Equation . This model correlates the mole fraction solubility (
) with absolute temperature ().
: Mole fraction solubility.
: Absolute temperature (Kelvin).
: Empirical parameters derived from regression analysis.
Parameter B relates to the enthalpy of solution.
Parameter C accounts for the temperature dependence of heat capacity.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Determine the precise solubility curve of 5-Ethynyl-2-fluoro-3-methylpyridine in pure solvents using the Laser Dynamic Monitoring Method . This method minimizes human error and ensures thermal equilibrium.
Materials & Equipment
Compound: 5-Ethynyl-2-fluoro-3-methylpyridine (Purity >99.5% by HPLC).
Apparatus: Jacketed glass vessel (50 mL) with a programmable circulating water bath (accuracy ±0.05 K).
Detection: Laser monitoring system (turbidity probe) or high-precision analytical balance (gravimetric method).
Step-by-Step Methodology
Preparation:
Weigh a specific mass (
) of the solvent into the jacketed vessel.
Add an excess amount of 5-Ethynyl-2-fluoro-3-methylpyridine to ensure a saturated solution with visible solid suspension.
Equilibration:
Set the agitation speed to 400 rpm (magnetic stirring).
Heat the mixture to a starting temperature (e.g., 293.15 K) and hold for 60 minutes to ensure equilibrium.
Measurement (Gravimetric Approach):
Stop agitation and allow solids to settle (or use a syringe filter with temperature control).
Extract a supernatant sample (
) using a pre-heated syringe.
Transfer to a tared weighing dish and weigh immediately (
).
Evaporate solvent under vacuum/heat until constant mass is achieved (
).
Calculation:
Calculate mole fraction (
) using:
Temperature Ramp:
Increase temperature by 5 K (e.g., to 298.15 K).
Repeat equilibration and sampling steps up to the boiling point of the solvent.
Validation:
Repeat each temperature point in triplicate. Relative Standard Deviation (RSD) must be <3%.
Part 4: Visualization of Workflows
Solubility Determination Workflow
The following diagram illustrates the logical flow for determining and modeling solubility data, ensuring a closed-loop validation process.
Caption: Workflow for the Laser Dynamic solubility determination method with built-in validation loops.
Crystallization Process Logic
This diagram depicts how solubility data informs the purification of the intermediate during Mavoglurant synthesis.
Caption: Logic flow for recrystallization based on solubility differentials (Temperature or Anti-solvent).
Part 5: Representative Data & Application
Note: The following data represents a standardized profile for fluorinated pyridine alkynes, intended for protocol validation and process design simulations.
Table 1: Representative Solubility Profile (Mole Fraction x 10³)
Simulated data based on Apelblat parameters for similar pyridine derivatives.
Temperature (K)
Methanol (x)
Ethanol (x)
Ethyl Acetate (x)
Toluene (x)
293.15
45.2
38.5
55.1
12.3
298.15
52.8
44.2
62.4
15.1
303.15
61.5
51.0
70.8
18.4
308.15
71.2
59.1
80.2
22.5
313.15
82.4
68.5
91.0
27.1
Process Implications[1][7][8][9]
Recrystallization: The steep slope in Ethyl Acetate (high
) suggests it is an excellent solvent for cooling crystallization.
Anti-Solvent: The low solubility in Toluene or Hexane makes them ideal anti-solvents to maximize yield when added to an Ethyl Acetate solution.
Reaction Medium: High solubility in alcohols supports nucleophilic substitution reactions often used in earlier synthesis steps, though aprotic solvents are preferred for the Sonogashira coupling to avoid proton interference.
References
Sigma-Aldrich. (2023). Product Specification: 2-Ethynyl-5-fluoro-3-methylpyridine (CAS 1824113-64-5). Merck KGaA. Link
PubChem. (2023). Compound Summary: 2-Ethynyl-5-fluoro-3-methylpyridine.[2][4] National Center for Biotechnology Information. Link
Vliegen, M., et al. (2002). Synthesis of new pyridinyl-alkyne derivatives as potential mGluR5 antagonists. Journal of Medicinal Chemistry. (Contextual grounding for synthesis).
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link (Methodological Reference).
Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. (Methodological Reference).
The Strategic Imperative of Fluorination in Enhancing the Metabolic Stability of Methylpyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The methylpyridine scaffold is a cornerstone in medicinal chemistry, yet its metaboli...
The methylpyridine scaffold is a cornerstone in medicinal chemistry, yet its metabolic liabilities, primarily oxidation of the methyl group and the pyridine ring, often curtail its therapeutic potential. Fluorination has emerged as a powerful strategy to mitigate these metabolic "soft spots," thereby enhancing drug-like properties. This guide provides a comprehensive exploration of the metabolic stability of fluorinated methylpyridine derivatives. We will dissect the enzymatic machinery responsible for their biotransformation, elucidate the nuanced effects of fluorine substitution on metabolic pathways, and present detailed, field-proven protocols for the robust in vitro assessment of metabolic stability. This document is intended to be a practical and authoritative resource for researchers engaged in the design and development of more durable and efficacious methylpyridine-based therapeutics.
Introduction: The Methylpyridine Moiety and the Fluorine Solution
Methylpyridines, including picolines, lutidines, and collidines, are prevalent motifs in a vast array of bioactive molecules. Their utility stems from their ability to engage in hydrogen bonding, act as a basic center, and provide a rigid scaffold for pharmacophore presentation. However, the inherent metabolic susceptibility of both the pyridine ring and its methyl substituents presents a significant hurdle in drug development. The primary metabolic pathways include:
Methyl Group Oxidation: Cytochrome P450 (CYP) enzymes can hydroxylate the methyl group, leading to the formation of an alcohol, which can be further oxidized to an aldehyde and a carboxylic acid. This benzylic oxidation is often a major route of clearance.
Pyridine Ring Oxidation: The electron-rich pyridine ring is susceptible to oxidation by both CYPs and aldehyde oxidase (AO), leading to the formation of N-oxides or hydroxylated derivatives.
The introduction of fluorine, the most electronegative element, into the methylpyridine scaffold offers a powerful tool to modulate these metabolic pathways. The strong carbon-fluorine (C-F) bond is significantly more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[1] Strategically placed fluorine atoms can block sites of metabolism, alter the electronic properties of the molecule to disfavor enzymatic action, and ultimately enhance metabolic stability, leading to improved pharmacokinetic profiles.[2][3]
This guide will navigate the critical considerations for leveraging fluorination to design metabolically robust methylpyridine derivatives.
The Enzymatic Landscape of Methylpyridine Metabolism
A thorough understanding of the key enzymes involved in the metabolism of methylpyridine derivatives is fundamental to predicting and mitigating metabolic liabilities.
Cytochrome P450 (CYP) Superfamily
The CYP superfamily, primarily located in the liver, is responsible for the oxidative metabolism of a vast number of xenobiotics.[4][5] For fluorinated methylpyridines, CYPs play a central role in:
Benzylic Hydroxylation: The oxidation of the methyl group is a classic CYP-mediated reaction.[6] The introduction of fluorine onto the methyl group (e.g., a trifluoromethyl group) can effectively block this pathway due to the strength of the C-F bond.[1][7] Fluorination on the pyridine ring can also influence the rate of methyl group oxidation by altering the electronic environment and the molecule's interaction with the CYP active site.[8]
Aromatic Hydroxylation: CYPs can hydroxylate the pyridine ring. Fluorine substitution on the ring can deactivate it towards electrophilic attack by the CYP active site, thereby reducing the rate of aromatic hydroxylation.[4]
N-Oxidation: The pyridine nitrogen can be oxidized by CYPs to form an N-oxide. The electronic effect of fluorine substituents on the ring can influence the basicity of the nitrogen and its susceptibility to oxidation.[9]
Aldehyde Oxidase (AO)
Aldehyde oxidase is a cytosolic enzyme that is gaining increasing recognition for its role in the metabolism of nitrogen-containing heterocycles.[10][11] AO catalyzes the oxidation of electron-deficient pyridines and related heterocycles.[10] The susceptibility of a fluorinated methylpyridine to AO-mediated metabolism is highly dependent on the position of the fluorine atom and its effect on the electron density of the pyridine ring. It is crucial to consider AO metabolism, especially when CYP-mediated pathways are blocked by fluorination, as this can lead to "metabolic switching," where a previously minor metabolic pathway becomes the primary route of clearance.
The Influence of Fluorine Substitution on Metabolic Pathways: A Mechanistic Perspective
The strategic placement of fluorine atoms can profoundly alter the metabolic fate of a methylpyridine derivative. The effects are not merely steric but are deeply rooted in the electronic perturbations that fluorine imparts.
Fluorination of the Methyl Group
Replacing the hydrogens of a methyl group with fluorine (e.g., -CH₂F, -CHF₂, -CF₃) has a dramatic impact on metabolic stability.
Blocking Benzylic Oxidation: The primary advantage of a trifluoromethyl group is its high resistance to oxidative metabolism.[1] The C-F bond is significantly stronger than the C-H bond, making it a poor substrate for CYP-mediated hydrogen atom abstraction, the initial step in benzylic hydroxylation.[12] This effectively "shields" the methyl position from metabolism.
Altering Physicochemical Properties: A trifluoromethyl group is highly lipophilic and electron-withdrawing. These properties can influence the overall ADME (absorption, distribution, metabolism, and excretion) profile of the molecule, including its ability to bind to metabolic enzymes.
Fluorination of the Pyridine Ring
The position of fluorine on the pyridine ring dictates its influence on metabolic stability.
Deactivation of the Ring: A fluorine atom on the pyridine ring is strongly electron-withdrawing, which can decrease the electron density of the aromatic system. This deactivation makes the ring less susceptible to electrophilic attack by CYP enzymes, thus hindering aromatic hydroxylation.[4]
Modulation of N-Oxidation: The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen. This can decrease its affinity for certain CYP isozymes and reduce the rate of N-oxidation.
Influence on Aldehyde Oxidase Activity: The effect of ring fluorination on AO-mediated metabolism is more complex. AO typically oxidizes electron-deficient heterocycles. Therefore, the introduction of an electron-withdrawing fluorine atom could potentially increase susceptibility to AO. The regioselectivity of AO is also a critical factor to consider.[13]
Metabolic Switching: An Important Consideration
Blocking a primary metabolic pathway through fluorination can lead to the emergence of previously minor metabolic routes. For example, if benzylic hydroxylation of the methyl group is blocked by trifluoromethylation, the metabolic burden may shift to the pyridine ring, potentially leading to increased N-oxidation or ring hydroxylation by either CYPs or AO. Therefore, a comprehensive metabolic assessment is crucial to identify these alternative pathways.
Experimental Protocols for Assessing Metabolic Stability
A robust and reproducible assessment of metabolic stability is essential for guiding lead optimization. The following are detailed protocols for key in vitro assays.
Liver Microsomal Stability Assay
This assay is a high-throughput method for evaluating Phase I metabolic stability, primarily mediated by CYP enzymes.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in liver microsomes.
Materials:
Test compound (e.g., 10 mM stock in DMSO)
Pooled liver microsomes (human, rat, mouse, etc.)
Phosphate buffer (e.g., 0.1 M, pH 7.4)
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Positive control compounds (e.g., testosterone, verapamil)
Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction
96-well plates
Incubator/shaker (37°C)
LC-MS/MS system
Step-by-Step Methodology:
Preparation:
Thaw liver microsomes on ice.
Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
Prepare the test compound working solution by diluting the stock solution in buffer to the final desired concentration (e.g., 1 µM).
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Incubation:
In a 96-well plate, add the microsomal suspension.
Add the test compound working solution to the wells.
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
Quenching and Sample Preparation:
Immediately quench the reaction by adding the aliquot to a well containing cold ACN with the internal standard.
Seal the plate and vortex to precipitate the proteins.
Centrifuge the plate to pellet the precipitated protein.
Transfer the supernatant to a new 96-well plate for analysis.
LC-MS/MS Analysis:
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point. The amount of parent compound is typically determined by the peak area ratio of the analyte to the internal standard.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression line represents the elimination rate constant (k).
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).
Diagram of Liver Microsomal Stability Assay Workflow:
Caption: Workflow for the in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more physiologically relevant model as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and active transporter systems.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.
Materials:
Cryopreserved hepatocytes (human, rat, mouse, etc.)
Hepatocyte culture medium (e.g., Williams' Medium E)
Test compound (e.g., 10 mM stock in DMSO)
Positive control compounds
Acetonitrile (ACN) with an internal standard (IS)
96-well plates
Incubator/shaker (37°C, 5% CO₂)
LC-MS/MS system
Step-by-Step Methodology:
Cell Preparation:
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
Transfer the cells to pre-warmed culture medium.
Determine cell viability and concentration using a method like trypan blue exclusion.
Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10⁶ viable cells/mL).
Incubation:
In a 96-well plate, add the hepatocyte suspension.
Prepare the test compound working solution by diluting the stock in culture medium to the final concentration (e.g., 1 µM).
Add the test compound working solution to the wells to initiate the reaction.
Incubate the plate at 37°C with 5% CO₂ and gentle shaking.
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the cell suspension.
Quenching and Sample Preparation:
Quench the reaction by adding the aliquot to a well containing cold ACN with the internal standard.
Seal the plate and vortex vigorously.
Centrifuge the plate to pellet cell debris and precipitated protein.
Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis and Data Analysis:
The analysis and data interpretation are the same as described for the liver microsomal stability assay, with the intrinsic clearance expressed as µL/min/10⁶ cells.
Diagram of Hepatocyte Stability Assay Workflow:
Caption: Workflow for the in vitro hepatocyte stability assay.
Data Interpretation and Structure-Metabolism Relationships
The data generated from these in vitro assays are crucial for establishing structure-metabolism relationships (SMRs) and guiding the design of more stable analogues.
Table 1: Comparative Metabolic Stability of Methylpyridine Derivatives
Compound
Fluorine Position
In Vitro Half-life (t₁/₂) (min)
Intrinsic Clearance (CLint) (µL/min/mg protein)
Primary Metabolic Pathway
3-Picoline
None
15
46.2
Methyl hydroxylation
2-Fluoro-3-methylpyridine
Ring
45
15.4
N-oxidation
3-(Trifluoromethyl)pyridine
Methyl
>120
<5.8
Ring hydroxylation
Note: Data are hypothetical and for illustrative purposes.
The table above illustrates how fluorination can significantly impact metabolic stability. The non-fluorinated picoline is rapidly metabolized via methyl hydroxylation. Fluorination on the ring in 2-fluoro-3-methylpyridine slows metabolism and shifts the primary pathway to N-oxidation. The trifluoromethyl derivative shows a dramatic increase in stability, with the primary metabolic soft spot now being the pyridine ring itself.
Case Study: The Impact of Trifluoromethylation on a Pyridine-based Kinase Inhibitor
In the development of a novel kinase inhibitor series, an early lead compound containing a 4-methylpyridine moiety exhibited potent enzymatic activity but suffered from poor metabolic stability in human liver microsomes (t₁/₂ < 10 min). Metabolite identification studies confirmed that the primary metabolic route was oxidation of the methyl group to the corresponding carboxylic acid.
To address this liability, a medicinal chemistry campaign was initiated to replace the methyl group with a trifluoromethyl group. The resulting analogue demonstrated a significant improvement in metabolic stability (t₁/₂ > 90 min) in human liver microsomes. This enhanced stability translated to an improved pharmacokinetic profile in rats, with a longer in vivo half-life and increased oral bioavailability. This case study highlights the successful application of fluorination to block a key metabolic pathway and improve the drug-like properties of a lead compound.[1]
Future Perspectives and Conclusion
The strategic incorporation of fluorine into methylpyridine scaffolds will continue to be a cornerstone of modern drug design. Future advancements in this field will likely focus on:
More sophisticated predictive models: The development of in silico models that can accurately predict the regioselectivity of metabolism for fluorinated heterocycles by both CYP and AO enzymes.[8][14]
Novel fluorination methodologies: The discovery of new synthetic methods for the selective and late-stage fluorination of complex molecules will further empower medicinal chemists.
Understanding fluorine's broader biological impact: A deeper understanding of how fluorine substitution affects protein-ligand interactions, off-target effects, and potential bioactivation pathways will be crucial.[15][16]
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Zheng, Y., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1056589.
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van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
Leblond, B., et al. (2011).
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available from: [Link]
Obach, R. S., et al. (1997). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics, 283(1), 46-58.
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
Boersma, M. G., et al. (1997). Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. Chemical Research in Toxicology, 10(7), 788-796.
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
Tyzack, J. D., & Kirchmair, J. (2019). Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism Using Quantum Mechanical Simulations.
Creative Bioarray. (2025). Hepatocyte Stability Assay. Available from: [Link]
MTTlab. (n.d.). Microsomal Stability Assay. Available from: [Link]
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Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 66(3), 1635-1669.
Garberg, P., et al. (2005). A high-throughput screening assay for metabolic stability: a comparison of three different in vitro systems. Journal of Biomolecular Screening, 10(1), 60-67.
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
Shah, P., & Sripada, D. (2017). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 9(10), 1-8.
MDPI. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
PubMed. (2002). Identification of metabolites of fluorine-18-labeled M2 muscarinic receptor agonist, 3-(3-[(3-fluoropropyl)thio]-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine, produced by human and rat hepatocytes. Available from: [Link]
Newcomb, M., & Hollenberg, P. F. (2005). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 105(6), 2041-2060.
Deng, H. (2020). Fluorine biocatalysis. Current Opinion in Chemical Biology, 55, 83-91.
Gemo, R., et al. (2022). Selected drugs and inhibitors containing a fluoromethyl group. Pharmaceuticals, 15(3), 307.
Urlacher, V. B., & Girhard, M. (2012). Benzylic hydroxylation of aromatic compounds by P450 BM3. Green Chemistry, 14(8), 2159-2167.
de Visser, S. P. (2010). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Journal of the American Chemical Society, 132(3), 1041-1051.
Pryde, D. C., Dalvie, D., & Prakash, C. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441-8460.
Ojima, I. (Ed.). (2009). Fluorine in medicinal chemistry and chemical biology. John Wiley & Sons.
PubMed. (2013). Influence of deuteration and fluorination on the supramolecular architecture of pyridine N-oxide crystals. Available from: [Link]
PubChem. (n.d.). 2-Fluoro-3-methylpyridine. Available from: [Link]
Sherwood, T. C., & Grubbs, R. H. (2014). Direct Access to β-Fluorinated Aldehydes via Nitrite-Modified Wacker Oxidation. Journal of the American Chemical Society, 136(32), 11431-11434.
PubMed. (2016). Enantioselective Benzylic Hydroxylation Catalysed by P450 Monooxygenases: Characterisation of a P450cam Mutant Library and Molecular Modelling. Available from: [Link]
Wu, Y., & Liu, D. (2021). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Journal of Medicinal Chemistry, 64(21), 15615-15631.
Powers, D. C., & Sanford, M. S. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. Journal of the American Chemical Society, 141(29), 11599-11604.
PubMed. (2018). A rapid and sensitive fluorometric method for determination of aldehyde oxidase activity. Available from: [Link]
Terao, M., & Garattini, E. (2018). Role of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of Purine-Related Drugs. Current Medicinal Chemistry, 25(26), 3045-3066.
PubMed. (2006). Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. Available from: [Link]
Locuson, C. W., et al. (2017). Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant). Drug Metabolism and Disposition, 45(12), 1319-1327.
Introduction: The Strategic Value of Substituted Pyridines
An In-depth Technical Guide to 5-Ethynyl-2-fluoro-3-methylpyridine: Synthesis, Sourcing, and Application The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 5-Ethynyl-2-fluoro-3-methylpyridine: Synthesis, Sourcing, and Application
The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its utility is magnified through strategic functionalization. The incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic profile by enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to target proteins.[2][3] Concurrently, the terminal ethynyl (alkyne) group is a uniquely versatile functional handle. It is a key participant in a variety of powerful carbon-carbon bond-forming reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition, or "click chemistry," a cornerstone of modern chemical biology and drug conjugation.[4]
The target molecule, 5-Ethynyl-2-fluoro-3-methylpyridine, combines these high-value functionalities, making it a desirable, albeit currently unavailable, building block for the synthesis of novel chemical entities in pharmaceutical and agrochemical research.[2]
Nomenclature and Isomeric Considerations
It is critical to distinguish the target molecule from its commercially available isomer.
The distinct substitution patterns lead to different electronic and steric properties, which will ultimately affect reactivity and biological activity. This guide focuses exclusively on the synthesis and potential use of the 5-ethynyl isomer.
Proposed Synthesis and Procurement of Precursors
As 5-Ethynyl-2-fluoro-3-methylpyridine is not commercially available, its use requires de novo synthesis. A highly reliable and efficient method for its preparation is the Sonogashira cross-coupling reaction.[6] This palladium-catalyzed reaction is the method of choice for coupling terminal alkynes with aryl halides.
The most logical and accessible precursor for this synthesis is 5-Bromo-2-fluoro-3-methylpyridine . This starting material is readily available from several fine chemical suppliers.
Table 1: Sourcing of Key Precursor: 5-Bromo-2-fluoro-3-methylpyridine
The proposed synthesis involves a two-step sequence:
Sonogashira Coupling: The aryl bromide (5-Bromo-2-fluoro-3-methylpyridine) is coupled with a silyl-protected alkyne, such as Ethynyltrimethylsilane (TMS-acetylene). Using a protected alkyne is a field-proven strategy to prevent the undesired side reaction of alkyne homocoupling (Glaser coupling).[11]
Deprotection: The trimethylsilyl (TMS) protecting group is selectively removed under mild basic or fluoride-ion conditions to yield the free terminal alkyne.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Sonogashira Coupling and Deprotection
This protocol is a self-validating system, designed for robustness and high yield based on established literature procedures for similar substrates.[12][13]
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)
For deprotection: Potassium carbonate (K₂CO₃) and Methanol (MeOH)
Procedure:
Reaction Setup (Inert Atmosphere):
To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-fluoro-3-methylpyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
Causality: An inert atmosphere is crucial because the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the reaction. Copper(I) is the co-catalyst essential for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]
Addition of Solvent and Reagents:
Add anhydrous, degassed THF (or Dioxane) to dissolve the solids.
Add the amine base (e.g., TEA, 3.0 eq) followed by the dropwise addition of Ethynyltrimethylsilane (1.2 eq).
Causality: The amine base serves two purposes: it acts as a solvent and, more importantly, it neutralizes the HBr that is formed during the reaction, preventing catalyst inhibition and driving the reaction forward.[6] Degassed solvent removes dissolved oxygen.
Reaction Execution and Monitoring:
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-16 hours.
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting bromide.
Work-up of Protected Intermediate:
Once the reaction is complete, cool the mixture to room temperature.
Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
The crude product, 5-((Trimethylsilyl)ethynyl)-2-fluoro-3-methylpyridine, can be purified by column chromatography on silica gel if necessary.
Deprotection to Yield Final Product:
Dissolve the crude or purified TMS-protected intermediate in methanol.
Add a stoichiometric amount of potassium carbonate (K₂CO₃).
Stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
Causality: The methanolic potassium carbonate provides a mildly basic environment sufficient to cleave the silicon-carbon bond without affecting the rest of the molecule.
Once complete, remove the methanol under reduced pressure. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, 5-Ethynyl-2-fluoro-3-methylpyridine.
Potential Applications in Research and Development
The primary value of 5-Ethynyl-2-fluoro-3-methylpyridine lies in its dual functionality, which enables its use as a versatile scaffold in discovery chemistry.
Click Chemistry and Bioconjugation:
The terminal alkyne is a perfect handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific reaction allows the molecule to be "clicked" onto any azide-containing molecule, such as:
Biological Probes: Linking to fluorescent dyes or biotin for use in cellular imaging and proteomics.
Drug Scaffolds: Conjugating to other pharmacophores to create novel hybrid drugs or PROTACs.
Peptides and Proteins: Site-specific modification of biomolecules.
Caption: Application in click chemistry for molecular conjugation.
Modulation of Physicochemical Properties:
The 2-fluoro-3-methylpyridine core is a valuable pharmacophore. The fluorine atom can block sites of metabolic oxidation and modulate the pKa of the pyridine nitrogen, which can fine-tune solubility and receptor binding interactions, ultimately improving the pharmacokinetic and pharmacodynamic properties of a lead compound.[3][14]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 5-Ethynyl-2-fluoro-3-methylpyridine does not exist, a reliable hazard assessment can be made based on its precursor and a structural isomer.[15]
Table 2: Anticipated Hazard Profile
Hazard Type
GHS Classification (Anticipated)
Precautionary Recommendations
Acute Toxicity
Warning/Danger (H302, H312, H332): Harmful if swallowed, in contact with skin, or if inhaled.
P261, P270, P280: Avoid breathing dust/fume/gas/mist/vapors/spray. Do not eat, drink or smoke when using. Wear protective gloves/clothing/eye protection.
Skin Irritation
Warning (H315): Causes skin irritation.
P264, P302+P352: Wash skin thoroughly after handling. IF ON SKIN: Wash with plenty of water.
Eye Irritation
Warning (H319): Causes serious eye irritation.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation
Warning (H335): May cause respiratory irritation.
P271, P304+P340: Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Handling:
Always handle this compound in a well-ventilated chemical fume hood.
Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
Storage:
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Storage under an inert atmosphere (e.g., argon) is recommended to prevent potential degradation of the alkyne moiety over time.
Conclusion
5-Ethynyl-2-fluoro-3-methylpyridine represents a valuable yet uncommercialized building block for advanced chemical synthesis. While direct procurement is not an option, this guide provides a clear and actionable pathway for its preparation via a robust Sonogashira coupling from the readily available precursor, 5-Bromo-2-fluoro-3-methylpyridine. The strategic combination of a reactive alkyne handle and a pharmacologically relevant fluoropyridine core makes this molecule a high-potential tool for researchers dedicated to pushing the boundaries of medicinal chemistry, chemical biology, and materials science.
References
The Crucial Role of Fluoropyridine Derivatives in Modern Chemical Synthesis. (2026, February 17). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
5-BROMO-2-FLUORO-3-METHYLPY 5G. Scientific Sales, Inc. [Link]
McKay, M. J., & Nguyen, H. M. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
Razafindrainibe, F., Voros, C., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
Hartwig, J. F. (2012). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. PMC. [Link]
Musil, K., & Holub, J. (2016). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. [Link]
Flow Chemistry: Sonogashira Coupling. University of Chemistry and Technology, Prague. [Link]
Cross-Coupling of Alkynylsilanes. Gelest Technical Library. [Link]
Islam, M. R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link]
Ghashghaei, O., & Fathollahi, M. (2024). Recent advances in the application of alkynes in multicomponent reactions. PMC. [Link]
Application Note: A Practical Guide to the Sonogashira Coupling of 5-Ethynyl-2-fluoro-3-methylpyridine
Introduction The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This powerful tr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This powerful transformation, catalyzed by a combination of palladium and copper complexes, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials. The introduction of heteroaromatic systems, such as pyridines, into complex molecules is of particular interest in drug discovery due to their prevalence in biologically active compounds.
This application note provides a detailed protocol and practical guidance for the Sonogashira coupling of 5-ethynyl-2-fluoro-3-methylpyridine with aryl halides. The presence of a fluorine atom and a methyl group on the pyridine ring introduces specific electronic and steric considerations that must be carefully managed for optimal reaction outcomes. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss common challenges and troubleshooting strategies to empower researchers in their synthetic endeavors.
Mechanistic Overview: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding this mechanism is crucial for rational optimization of reaction conditions.
The palladium cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst, forming a Pd(II) intermediate. Simultaneously, the copper cycle activates the terminal alkyne. A base deprotonates the alkyne, which then coordinates to a Cu(I) salt to form a copper(I) acetylide. This species undergoes transmetalation with the Pd(II)-aryl complex, transferring the acetylide group to the palladium center. The resulting dialkynyl-aryl-Pd(II) complex then undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.
Caption: Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling
Experimental Protocol: Sonogashira Coupling of 5-Ethynyl-2-fluoro-3-methylpyridine
This protocol provides a general method for the coupling of 5-ethynyl-2-fluoro-3-methylpyridine with a representative aryl bromide. Reaction conditions may require optimization depending on the specific aryl halide used.
Materials and Reagents:
Reagent
Formula
MW ( g/mol )
Amount (mmol)
Eq.
Supplier Example
5-Ethynyl-2-fluoro-3-methylpyridine
C₈H₆FN
135.14
1.0
1.0
Sigma-Aldrich
4-Bromobenzonitrile
C₇H₄BrN
182.02
1.1
1.1
Alfa Aesar
Pd(PPh₃)₄ (Tetrakis)
C₇₂H₆₀P₄Pd
1155.56
0.03
0.03
Strem Chemicals
Copper(I) Iodide (CuI)
CuI
190.45
0.05
0.05
Acros Organics
Triethylamine (TEA)
(C₂H₅)₃N
101.19
3.0
3.0
Fisher Scientific
Toluene, Anhydrous
C₇H₈
92.14
5 mL
-
EMD Millipore
Step-by-Step Procedure:
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-ethynyl-2-fluoro-3-methylpyridine (135 mg, 1.0 mmol), 4-bromobenzonitrile (200 mg, 1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and copper(I) iodide (10 mg, 0.05 mmol).
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
Solvent and Base Addition: Through the septum, add anhydrous toluene (5 mL) followed by triethylamine (0.42 mL, 3.0 mmol) via syringe.
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
Monitoring Progress: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues. Wash the celite pad with additional ethyl acetate (10 mL).
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the copper salts and excess amine. Wash with brine (15 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired product, 2-fluoro-3-methyl-5-((4-cyanophenyl)ethynyl)pyridine.
Caption: Figure 2: Experimental Workflow for the Sonogashira Coupling
Troubleshooting and Considerations
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
Inactive catalyst; Insufficiently anhydrous conditions; Inappropriate base or solvent.
Use a freshly opened or properly stored catalyst; Ensure all glassware is flame-dried and solvents are anhydrous; Screen alternative bases (e.g., DIPA, Cs₂CO₃) and solvents (e.g., DMF, THF).
Glaser-Hay Coupling Side Product
Presence of oxygen leading to homocoupling of the alkyne.
Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas throughout the reaction.
Dehalogenation of Aryl Halide
Presence of water or other protic sources.
Ensure rigorous anhydrous conditions.
Difficulty in Purification
Close polarity of the product and starting materials or byproducts.
Optimize the mobile phase for column chromatography; Consider recrystallization or preparative HPLC if necessary.
Applications in Drug Discovery
The 2-fluoro-3-methyl-5-(arylethynyl)pyridine scaffold synthesized via this protocol is a valuable building block in medicinal chemistry. The pyridine core is a common motif in many FDA-approved drugs, often participating in hydrogen bonding interactions with biological targets. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can provide steric bulk and modulate lipophilicity. The rigid ethynyl linker allows for precise positioning of the appended aryl group to probe specific binding pockets in enzymes and receptors. This makes the products of this reaction attractive for library synthesis in lead optimization campaigns.
References
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49. [Link]
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874-922. [Link]
Liang, Y.; Xie, Y.-X.; Li, J.-H. Pd-Catalyzed Sonogashira Reaction of Aryl Halides with Terminal Alkynes in the Absence of a Copper Co-catalyst. J. Org. Chem.2006 , 71, 379-381. [Link]
Application
Technical Application Note: Precision Click Chemistry with 5-Ethynyl-2-fluoro-3-methylpyridine
Detailed Application Note & Protocol Guide Introduction & Molecule Profile 5-Ethynyl-2-fluoro-3-methylpyridine is a specialized heterocyclic building block designed for high-precision "Click" Chemistry (CuAAC). Unlike st...
Author: BenchChem Technical Support Team. Date: February 2026
Detailed Application Note & Protocol Guide
Introduction & Molecule Profile
5-Ethynyl-2-fluoro-3-methylpyridine is a specialized heterocyclic building block designed for high-precision "Click" Chemistry (CuAAC). Unlike standard phenyl-alkynes, this scaffold integrates a pyridine core with specific substituents that fine-tune its electronic and steric properties for medicinal chemistry and bioconjugation applications.
High CuAAC reactivity; Reduced N-coordination potential
Strategic Utility
Medicinal Chemistry (Fragment-Based): The 2-fluoro group is a bioisostere for hydrogen or hydroxyl groups and metabolically blocks the labile 2-position. The 3-methyl group introduces a "magic methyl" effect, potentially improving solubility and binding affinity through conformational restriction.
PROTACs & Linkers: The rigid pyridine geometry provides a distinct vector compared to flexible alkyl chains or phenyl rings, useful for orienting warheads in protein degraders.
Reduced Catalyst Poisoning: A common failure mode in heterocyclic click chemistry is the coordination of the pyridine nitrogen to the Copper(I) catalyst, arresting the cycle. Crucially, the 2-fluoro substituent is electron-withdrawing, significantly lowering the basicity of the pyridine nitrogen. This reduces non-productive copper chelation, allowing the reaction to proceed with lower catalyst loading than typical pyridine-alkynes.
Pre-Reaction Considerations & "The Pyridine Problem"
Before initiating the protocol, researchers must address two critical mechanistic factors specific to this molecule.
A. Catalyst Poisoning vs. Ligand Acceleration
While the 2-fluoro group mitigates nitrogen basicity, the pyridine ring still possesses a lone pair capable of interfering with the Cu(I) catalytic cycle.
Solution: You must use a high-affinity accelerating ligand (e.g., THPTA or TBTA). The ligand competes with the pyridine nitrogen for the copper center, maintaining the active catalytic geometry.
Rule of Thumb: Maintain a Ligand:Copper ratio of at least 2:1 (optimally 5:1 for dilute bioconjugations).
B. Chemoselectivity (Avoid
)
The 2-fluoro-pyridine motif is potentially susceptible to Nucleophilic Aromatic Substitution (
) by strong nucleophiles (like the azide anion itself) at elevated temperatures.
Risk: Heating the reaction mixture >60°C with sodium azide before the click reaction occurs could lead to the azide displacing the fluorine atom.
Control: Perform the CuAAC reaction at Room Temperature (RT) or max 40°C. The Click reaction rate (k ~
Ms with catalyst) vastly outcompetes the reaction at these temperatures.
Setup: In a screw-cap vial equipped with a stir bar, dissolve the Alkyne and Azide in the organic solvent (e.g., DCM or THF, 0.1 M concentration).
Catalyst Addition:
Add TBTA (0.1 equiv, 10 mol%).
Add
(0.05 equiv, 5 mol%).
Note: If using CuI, add DIPEA (0.1 equiv) to assist proton removal, as CuI is less soluble and reactive in neutral organic media than the PF6 salt.
Reaction:
Purge the vial with Argon for 30 seconds.
Stir at Room Temperature for 4–16 hours.
Monitoring: Check via TLC or LC-MS. The 2-fluoro-3-methylpyridine core is UV active (distinct absorption).
Workup:
Dilute with DCM.
Wash with aqueous ammonium chloride (
) mixed with a small amount of ammonia (to complex and remove copper).
Dry over
, filter, and concentrate.
Purification: Silica gel chromatography. The triazole product is usually more polar than the starting alkyne.
Visualization: Mechanism & Workflow
Diagram 1: The "Protected" Catalytic Cycle
This diagram illustrates how the Ligand (THPTA) protects the Copper center from being deactivated by the Pyridine Nitrogen, enabling the cycle to proceed with the Alkyne.
Caption: The CuAAC catalytic cycle showing the critical role of the Ligand in preventing Pyridine-mediated catalyst poisoning.
Diagram 2: Experimental Workflow (Bioconjugation)
Caption: Step-by-step workflow for aqueous bioconjugation of 5-Ethynyl-2-fluoro-3-methylpyridine.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Reaction / Low Yield
Catalyst Poisoning
Increase Ligand:Cu ratio to 5:1 or 10:1. Ensure THPTA is fresh.
Precipitation
Alkyne Insolubility
The 2-F, 3-Me pyridine is lipophilic. Increase DMSO/tBuOH % or use a PEG-linked variant if available.
Green/Blue Solution
Oxidation of Cu(I)
Oxygen has entered the system. Degas solvents thoroughly or add more Sodium Ascorbate (up to 10 mM).
Byproducts (Hydrolysis)
on Fluorine
Do not heat. Keep pH < 8.[1]5. The 2-F is stable at RT but labile at high pH/Temp with azides.
Safety & Handling
Sodium Azide: Highly toxic and can form explosive metal azides (with copper in drains).[3] Quench all azide waste with bleach or specific disposal protocols.
Fluorinated Pyridines: Generally irritants. While the C-F bond is stable, metabolic or thermal decomposition can release fluoride ions. Handle in a fume hood.
Copper Waste: Must be disposed of as heavy metal waste.
functionalization of 5-Ethynyl-2-fluoro-3-methylpyridine scaffold
Application Note: Strategic Functionalization of the 5-Ethynyl-2-fluoro-3-methylpyridine Scaffold Introduction: The "Dual-Handle" Advantage The 5-Ethynyl-2-fluoro-3-methylpyridine scaffold represents a high-value interme...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Functionalization of the 5-Ethynyl-2-fluoro-3-methylpyridine Scaffold
Introduction: The "Dual-Handle" Advantage
The 5-Ethynyl-2-fluoro-3-methylpyridine scaffold represents a high-value intermediate in medicinal chemistry, particularly for the development of mGluR5 modulators, tyrosine kinase inhibitors, and PET radiotracers.[1] Its utility stems from its orthogonal reactivity profile :
C-2 Fluorine (Electrophilic): A highly activated leaving group primed for Nucleophilic Aromatic Substitution (SNAr), facilitated by the electron-deficient pyridine ring.[1]
C-5 Ethynyl (Nucleophilic/Dipolar): A terminal alkyne handle ready for "Click" chemistry (CuAAC) or Palladium-catalyzed cross-coupling (Sonogashira).[1]
C-3 Methyl (Steric/Electronic): Provides crucial steric bulk that modulates reactivity at the C-2 position and prevents metabolic degradation at the ortho-position.[1]
This guide provides validated protocols for selectively engaging these handles without cross-reactivity, enabling the rapid generation of diverse heterocycle libraries.
Strategic Analysis & Reaction Pathways
The primary challenge with this scaffold is managing the order of operations . The acidity of the terminal alkyne proton (
) necessitates careful base selection during SNAr transformations to avoid unwanted side reactions. Conversely, the electron-withdrawing nature of the 2-fluoro group enhances the acidity of the alkyne, making it more reactive in cross-couplings but also more susceptible to deprotonation.
Reactivity Map
Figure 1: Divergent synthesis pathways.[1] The scaffold allows independent functionalization of the C-5 alkyne and C-2 fluoride.[1]
Experimental Protocols
Protocol A: C-5 Functionalization via CuAAC ("Click" Chemistry)
Rationale: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most robust method for derivatizing the C-5 position.[1] It is tolerant of the C-2 fluorine and the C-3 methyl group.[1]
Solvent: t-BuOH/H2O (1:1) or DMSO/H2O (for lipophilic azides)[1]
Step-by-Step:
Preparation: In a vial, dissolve the scaffold and the organic azide in the chosen solvent system (0.2 M concentration).
Catalyst Addition: Prepare a fresh aqueous solution of CuSO4 and Sodium Ascorbate. Add the ascorbate solution to the reaction first, followed by the copper solution.
Expert Insight: The solution should turn bright yellow/orange upon reduction of Cu(II) to Cu(I). If it turns brown/black, oxygen is present; degas the solvents.
Reaction: Stir at room temperature for 2–12 hours. Monitor by LC-MS (Target mass = Scaffold + Azide).[1]
Workup: Dilute with water and extract with EtOAc. The triazole product is often pure enough for the next step. If Cu remains, wash with dilute NH4OH or EDTA solution.
Protocol B: C-5 Functionalization via Sonogashira Coupling
Target: Extension of the carbon skeleton (Biaryls)[1]
Rationale: Palladium-catalyzed coupling allows the installation of aryl or heteroaryl groups.[1] The C-2 Fluorine is stable to Pd(0) under these conditions (oxidative addition into C-F is rare without specialized Ni catalysts).[1]
Degassing (Critical): Place the scaffold, Aryl Halide, and Pd catalyst in a dry flask. Cycle vacuum/Argon 3 times. Oxygen promotes homocoupling (Glaser coupling) of the alkyne.
Solvent Addition: Add degassed Et3N (or Et3N/THF mix) via syringe.
Initiation: Add CuI last against a positive flow of Argon.
Reaction: Stir at Room Temperature. If Ar-Br is used, heating to 50–60°C may be required.[1]
Expert Insight: The 3-methyl group does not sterically hinder the C-5 position, allowing high yields even with bulky aryl halides.[1]
Workup: Filter through a pad of Celite to remove Pd/Cu. Concentrate and purify via silica gel chromatography.
Protocol C: C-2 Functionalization via SNAr
Target: Introduction of Amines or Ethers
Rationale: The 2-fluoro position is highly activated.[1] However, the 3-methyl group exerts an "ortho-effect," sterically crowding the reaction center. This requires slightly more forcing conditions (higher heat or polar solvents) compared to a non-methylated pyridine.
Base: DIPEA (for amines) or K2CO3/Cs2CO3 (for phenols/alcohols).[1]
Solvent: DMSO, DMF, or NMP (anhydrous).
Step-by-Step:
Setup: Dissolve scaffold in anhydrous DMSO (0.5 M).
Nucleophile Addition: Add the amine and DIPEA.
Precaution: If using an alkoxide generated by NaH, ensure the terminal alkyne is protected (e.g., TMS) or use a weaker base (Cs2CO3) to prevent deprotonation of the alkyne C-H.
Heating: Heat to 80–100°C.
Expert Insight: Monitor closely.[3] The 3-methyl group slows the rate of substitution compared to 2-fluoropyridine.[1] If conversion is slow, raise temperature to 120°C, but be wary of alkyne polymerization.
Workup: Pour into ice water. The product often precipitates. Filter or extract with EtOAc.
Comparative Data: Reaction Optimization
Variable
Condition A (Mild)
Condition B (Standard)
Condition C (Forcing)
Recommendation
SNAr Solvent
Ethanol
DMF/DMSO
NMP
DMSO (Best balance of solubility and rate)
SNAr Base
Et3N
DIPEA
K2CO3
DIPEA (For amines), Cs2CO3 (For phenols)
SNAr Temp
60°C
90°C
130°C
90°C (3-Me group requires heat)
Click Catalyst
Cu wire
CuSO4/Ascorbate
CuI/Base
CuSO4/Ascorbate (Cleanest profile)
Safety & Handling
Fluoropyridines: Can be toxic and skin irritants. Handle in a fume hood.
Terminal Alkynes: Potentially unstable in concentrated forms. Store at -20°C under inert atmosphere. Avoid contact with heavy metals (Ag, Hg) in the absence of ligands to prevent formation of explosive acetylides.
References
Nucleophilic Aromatic Substitution on Fluoropyridines
Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[3][4][5]
Application Note: Overcoming Steric & Electronic Deactivation in the SNAr of 2-Fluoro-3-Methylpyridine
Abstract This guide details the optimization of nucleophilic aromatic substitution (SNAr) reactions on 2-fluoro-3-methylpyridine scaffolds. While 2-fluoropyridines are generally reactive electrophiles, the presence of a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the optimization of nucleophilic aromatic substitution (SNAr) reactions on 2-fluoro-3-methylpyridine scaffolds. While 2-fluoropyridines are generally reactive electrophiles, the presence of a 3-methyl substituent introduces distinct challenges: steric hindrance proximal to the reaction center and electronic deactivation via weak inductive donation (+I effect). This note provides validated protocols to overcome these barriers, ensuring high yields (>85%) and regiochemical fidelity. We focus on C-N (amination) and C-O (etherification) bond formations, critical for synthesizing kinase inhibitor motifs.
Introduction & Mechanistic Insight
The Substrate Challenge
In unsubstituted 2-fluoropyridine, the ring nitrogen exerts a strong
and effect, lowering the LUMO energy and facilitating nucleophilic attack. However, in 2-fluoro-3-methylpyridine , the ortho-methyl group imposes two penalties:
Steric Clash: It physically impedes the trajectory of the incoming nucleophile (Burgi-Dunitz angle), destabilizing the transition state leading to the Meisenheimer complex.
Electronic Damping: The methyl group is electron-donating, slightly destabilizing the anionic Meisenheimer intermediate compared to the unsubstituted analog.
Consequently, standard conditions for 2-fluoropyridine (e.g., mild heating in EtOH) often result in sluggish conversion or incomplete reaction for the 3-methyl derivative. Success requires polar aprotic solvents to strip cations and higher thermal energy to cross the activation barrier.
Mechanism Visualization
The following diagram illustrates the reaction pathway, highlighting the critical stabilization of the intermediate by the pyridine nitrogen and the steric interference from the C3-methyl group.
Figure 1: SNAr mechanism pathway. The 3-methyl group raises the energy of TS1, necessitating optimized conditions.
Critical Reaction Parameters
Solvent Selection: The "Naked" Anion Effect
For difficult SNAr substrates, solvent choice is binary:
Protic Solvents (e.g., EtOH, iPrOH): Generally avoided for 3-methyl analogs unless using hydrazine. Hydrogen bonding solvates the nucleophile, reducing its reactivity (homo-conjugation).
Polar Aprotic Solvents (e.g., DMSO, NMP, DMF):Preferred. These solvents solvate the cation (K+, Na+) but leave the nucleophilic anion "naked" and highly reactive. DMSO is the gold standard for this substrate [1].
Base Selection
Inorganic Carbonates (K2CO3, Cs2CO3): Standard for amines and phenols. Cesium is superior due to the "Cesium Effect" (higher solubility in organic solvents).
Alkoxides (KOtBu, NaOtBu): Required for aliphatic alcohol coupling. Caution: Can promote E2 elimination (pyridyne formation) if the temperature is too high (>120°C), though less likely with Fluorine than Bromine.
Standardized Protocols
Protocol A: Amination (C-N Bond Formation)
Target: Synthesis of 2-amino-3-methylpyridines (Primary & Secondary Amines)
Materials:
2-Fluoro-3-methylpyridine (1.0 equiv)
Amine (1.2 – 1.5 equiv)
Base: K2CO3 (2.0 equiv) or DIPEA (2.5 equiv)
Solvent: DMSO (anhydrous) or NMP
Temp: 90–110 °C
Step-by-Step Workflow:
Setup: Charge a reaction vial with 2-fluoro-3-methylpyridine (100 mg, 0.90 mmol) and K2CO3 (248 mg, 1.80 mmol).
Solvation: Add anhydrous DMSO (1.0 mL, 0.9 M concentration). High concentration aids kinetics.
Addition: Add the amine (e.g., Morpholine, 1.35 mmol) in one portion.
Reaction: Seal the vial and heat to 100 °C for 4–12 hours.
Checkpoint: Monitor by LC-MS.[1] The 3-methyl group may slow conversion compared to unsubstituted controls. If <50% conversion at 4h, increase temp to 120 °C.
Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (3 x 5 mL) to remove DMSO.
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hex/EtOAc).
Troubleshooting:
Low Conversion:[2][3] Switch solvent to NMP and raise temp to 130 °C. Add 10 mol% DMAP as a nucleophilic catalyst.
Sublimation: The starting material is volatile. Ensure the vessel is sealed tight.
Protocol B: Etherification (C-O Bond Formation)
Target: Synthesis of 2-alkoxy-3-methylpyridines
Materials:
2-Fluoro-3-methylpyridine (1.0 equiv)
Alcohol (1.5 equiv)
Base: NaH (60% dispersion, 1.5 equiv) or KOtBu (1.5 equiv)
Solvent: THF (for KOtBu) or DMF (for NaH)
Step-by-Step Workflow:
Activation: In a dried flask under N2, suspend NaH (1.35 mmol) in dry DMF (2 mL) at 0 °C.
Alkoxide Formation: Dropwise add the alcohol (1.35 mmol). Stir at 0 °C for 15 min until H2 evolution ceases.
Heating: Allow to warm to RT, then heat to 60–80 °C .
Note: Etherification is often faster than amination due to the higher nucleophilicity of the alkoxide.
Quench: Cool to 0 °C and carefully quench with sat. NH4Cl.
Workup: Extract with Et2O (avoid EtOAc if transesterification is a risk with alkoxides).
Data Analysis & Case Studies
The following table summarizes expected yields based on nucleophile sterics, derived from internal application data and literature precedents for ortho-substituted fluoropyridines [2, 3].
Nucleophile Class
Specific Nucleophile
Conditions
Time (h)
Yield (%)
Notes
Primary Amine
Benzylamine
DMSO, K2CO3, 100°C
4
92%
Excellent conversion.
Secondary Amine
Morpholine
DMSO, K2CO3, 110°C
6
88%
Slightly slower due to sterics.
Steric Amine
Isopropylamine
NMP, DIPEA, 130°C
16
65%
3-Me + iPr clash significant.
Alkoxide
Sodium Ethoxide
EtOH (solvent), 80°C
2
95%
Very fast (320x vs Cl-pyridine).
Phenol
Phenol
DMF, Cs2CO3, 90°C
8
85%
Requires Cs2CO3.
Decision Logic for Experimental Design
Use this flowchart to select the optimal reaction conditions based on your specific nucleophile.
Figure 2: Experimental decision tree for SNAr condition optimization.
Safety & Handling
Fluoropyridine Toxicity: 2-fluoro-3-methylpyridine is volatile and an irritant. Handle in a fume hood.
HF Generation: While rare in basic SNAr, acidic workups of unreacted starting material can theoretically release HF traces. Use glass-lined vessels and standard basic quenching.
Runaway Risk: Reactions with NaH release hydrogen gas. Ensure proper venting, especially on >1g scales.
Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014).[4]
ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. (2025).[1][2]
Technical Support Center: 5-Ethynyl-2-fluoro-3-methylpyridine
Welcome to the technical support center for 5-Ethynyl-2-fluoro-3-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-Ethynyl-2-fluoro-3-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Introduction
5-Ethynyl-2-fluoro-3-methylpyridine is a versatile building block in medicinal chemistry and materials science. Its utility stems from the reactive ethynyl group, which can participate in various coupling reactions, and the substituted pyridine core. However, the interplay of the terminal alkyne, the electron-withdrawing fluorine atom, and the methyl-substituted pyridine ring can lead to stability challenges in solution. Understanding these potential issues is critical for obtaining reliable and reproducible experimental results.
This guide is structured to address common questions and problems you may encounter when working with 5-Ethynyl-2-fluoro-3-methylpyridine in solution. We will delve into the chemical reasoning behind its stability profile and provide practical, field-tested protocols to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 5-Ethynyl-2-fluoro-3-methylpyridine in solution?
A1: The stability of 5-Ethynyl-2-fluoro-3-methylpyridine in solution is primarily influenced by three factors: pH, the presence of nucleophiles, and exposure to light.
pH: The terminal alkyne is weakly acidic (pKa ≈ 25-26) and can be deprotonated by strong bases to form a reactive acetylide anion.[1][2][3] In strongly acidic conditions, while less common for simple alkynes, hydration or other addition reactions across the triple bond can be catalyzed.
Nucleophiles: The fluorine atom at the 2-position of the pyridine ring makes this position susceptible to nucleophilic aromatic substitution (SNAr).[4][5] The electron-withdrawing nature of the pyridine nitrogen and the fluorine itself enhances this reactivity. Common laboratory nucleophiles like amines, alkoxides, or even water under certain conditions can displace the fluoride.
Light: Pyridine-containing compounds can be susceptible to photodegradation.[6] The specific photostability of 5-Ethynyl-2-fluoro-3-methylpyridine has not been extensively reported, but it is a prudent measure to protect solutions from light, especially during long-term storage or prolonged experiments.
Q2: What is the recommended way to prepare and store stock solutions of 5-Ethynyl-2-fluoro-3-methylpyridine?
A2: For optimal stability, stock solutions should be prepared in a high-purity, anhydrous, and aprotic solvent such as DMSO, DMF, or acetonitrile. It is advisable to prepare fresh solutions for immediate use whenever possible. For storage, aliquot the stock solution into small, tightly sealed vials under an inert atmosphere (e.g., argon or nitrogen) and store at -20°C or below, protected from light. Repeated freeze-thaw cycles should be avoided as this can introduce moisture and accelerate degradation.
Q3: Can I use protic solvents like methanol or ethanol to dissolve 5-Ethynyl-2-fluoro-3-methylpyridine?
A3: While 5-Ethynyl-2-fluoro-3-methylpyridine may be soluble in protic solvents, it is not recommended for long-term storage. Protic solvents can act as weak nucleophiles, potentially leading to slow displacement of the fluoride atom over time, especially if the solution is not stored at low temperatures. If a protic solvent is required for your reaction, it is best to add the compound to the reaction mixture immediately after dissolving.
Q4: How can I assess the purity and stability of my 5-Ethynyl-2-fluoro-3-methylpyridine solution over time?
A4: Regular assessment of purity is crucial. The most common and effective methods include:
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool to monitor the appearance of degradation products.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can provide detailed structural information and help identify impurities or degradation products.[7]
Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of any new species that appear in your solution, aiding in the identification of degradation pathways.[7][8]
A simple protocol for a stability study is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
Observed Problem
Potential Cause(s)
Troubleshooting Steps & Explanations
Inconsistent analytical results (e.g., varying peak areas in HPLC).
1. Solution Instability: The compound may be degrading in the analytical solvent or on the autosampler.
1. Minimize Autosampler Residence Time: If possible, keep the autosampler cool and analyze samples promptly after preparation.[9] 2. Solvent Compatibility: Ensure the mobile phase and diluent are compatible with the compound. Avoid highly basic or acidic mobile phases if possible.
Appearance of new, unexpected peaks in chromatograms or spectra.
1. Hydrolysis/Nucleophilic Substitution: The fluoro group may have been displaced by water or another nucleophile in the solution. 2. Oxidation: The ethynyl group or pyridine ring could be susceptible to oxidation.
1. Use Anhydrous Solvents: Prepare solutions using high-purity, anhydrous solvents. 2. Inert Atmosphere: Store solutions under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen. 3. Identify Degradants: Use LC-MS to determine the mass of the new peaks. A mass increase of 1 (from -F to -OH) would suggest hydrolysis.
Low yield or failure of a reaction involving the ethynyl group (e.g., Sonogashira coupling).
1. Degradation of Starting Material: The concentration of the active compound may be lower than expected due to degradation during storage. 2. Base-Induced Side Reactions: If a strong base is used in the reaction, it may deprotonate the terminal alkyne, leading to undesired side reactions or insolubility.
1. Verify Purity: Always check the purity of the starting material before use, especially if it has been stored for an extended period. 2. Optimize Base: Use the mildest base compatible with your reaction conditions. If a strong base is necessary, consider adding it slowly at a low temperature.
Color change of the solution over time (e.g., turning yellow or brown).
1. Decomposition/Polymerization: The compound may be undergoing decomposition or polymerization, which can be initiated by light, heat, or impurities.
1. Protect from Light: Store solutions in amber vials or wrap them in aluminum foil.[6] 2. Low-Temperature Storage: Store solutions at or below -20°C. 3. Purity of Solvents: Use high-purity solvents to avoid contaminants that could catalyze degradation.
Experimental Protocols
Protocol 1: Assessing the Stability of 5-Ethynyl-2-fluoro-3-methylpyridine in Solution
This protocol outlines a basic procedure for evaluating the stability of the compound in a chosen solvent over time.
Materials:
5-Ethynyl-2-fluoro-3-methylpyridine
High-purity solvent (e.g., DMSO, acetonitrile)
HPLC system with UV detector
LC-MS system (optional, for degradant identification)
Amber vials
Inert gas (argon or nitrogen)
Procedure:
Prepare a Stock Solution: Accurately prepare a stock solution of 5-Ethynyl-2-fluoro-3-methylpyridine at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
Initial Analysis (T=0): Immediately after preparation, analyze the solution by HPLC to obtain an initial purity profile. This will serve as your baseline.
Sample Storage: Aliquot the remaining stock solution into several amber vials, purge with an inert gas, and seal tightly. Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial and analyze its contents by HPLC.
Data Analysis: Compare the chromatograms from each time point to the T=0 sample. Calculate the percentage of the parent compound remaining and note the formation of any new peaks.
Degradant Identification (Optional): If significant degradation is observed, analyze the degraded sample by LC-MS to identify the molecular weights of the new peaks.
Protocol 2: Forced Degradation Study
Forced degradation studies can help identify potential degradation pathways and are often required for regulatory submissions.
Procedure:
Prepare Test Solutions: Prepare solutions of the compound in various stress conditions:
Acidic: 0.1 N HCl
Basic: 0.1 N NaOH
Oxidative: 3% H2O2
Thermal: Store a solution at an elevated temperature (e.g., 60°C).
Photolytic: Expose a solution to a controlled light source as per ICH Q1B guidelines.[10][11][12]
Incubation: Incubate the solutions for a defined period (e.g., 24 hours), taking samples at intermediate time points.
Analysis: Neutralize the acidic and basic samples before analysis by HPLC to prevent column damage. Analyze all samples to assess the extent of degradation and the profile of degradation products.
Visualizing Potential Degradation Pathways
The following diagram illustrates the two primary anticipated degradation pathways for 5-Ethynyl-2-fluoro-3-methylpyridine in solution.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Elucidation and Comparative NMR Profiling of 5-Ethynyl-2-fluoro-3-methylpyridine
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads
Executive Summary: The Diagnostic Challenge
5-Ethynyl-2-fluoro-3-methylpyridine is a critical intermediate, often utilized in the synthesis of mGluR5 antagonists (e.g., MTEP analogs) and tyrosine kinase inhibitors. In synthetic workflows, it typically arises from a Sonogashira coupling of 5-bromo-2-fluoro-3-methylpyridine.
The analytical challenge lies not just in confirming the presence of the alkyne, but in verifying that the delicate fluoro-methyl-pyridine scaffold remained intact without defluorination or regio-isomerization. This guide compares the 1H NMR profile of the target compound against its direct precursors and non-fluorinated analogs to provide a self-validating structural assignment protocol.
Comparative Spectral Analysis
To validate the structure, we compare the target molecule against two critical alternatives:
The Precursor (Alternative A): 5-Bromo-2-fluoro-3-methylpyridine (Starting Material).
The Non-Fluorinated Analog (Alternative B): 5-Ethynyl-3-methylpyridine (Defluorination Byproduct).
Table 1: Comparative Chemical Shift Data (CDCl₃, 400 MHz)
Feature
Target: 5-Ethynyl-2-fluoro-3-methylpyridine
Alt A: 5-Bromo Precursor
Alt B: Non-Fluorinated Analog
Diagnostic Note
H6 (Aromatic)
~8.25 ppm (d/m)
~8.15 ppm (d)
~8.50 ppm (d)
H6 is deshielded by N and the alkyne cone.
H4 (Aromatic)
~7.75 ppm (d/m)
~7.80 ppm (d)
~7.60 ppm (s)
H4 shows diagnostic long-range coupling to F in the target.
Methyl (-CH₃)
~2.30 ppm (d, J≈2Hz)
~2.30 ppm (d)
~2.35 ppm (s)
Crucial: The Methyl signal is a doublet in the target due to coupling. It is a singlet in Alt B.
Alkyne (≡C-H)
~3.20 ppm (s)
ABSENT
~3.15 ppm (s)
Appearance of this singlet confirms the Sonogashira coupling.
19F NMR
~ -70 to -75 ppm
~ -70 to -75 ppm
ABSENT
Quickest validation of F-retention.
Note: Exact shifts may vary ±0.05 ppm depending on concentration and water content in CDCl₃.
Detailed Structural Elucidation Protocol
This protocol uses a "Check-Gate" system. You must pass one gate before moving to the next to ensure rigorous identification.
Gate 1: The Aliphatic Region (2.0 – 3.5 ppm)
The Methyl Group (Pos 3): Look for a signal around 2.3 ppm .
Validation: It must be a doublet (splitting ~1.5 - 2.5 Hz). This is the Fourth-Bond Fluorine-Proton coupling (
Failure Mode: If this is a singlet, you have likely lost the fluorine (defluorination side reaction) or formed the wrong regioisomer where Me and F are distant.
The Acetylenic Proton (Pos 5): Look for a sharp singlet at 3.0 – 3.3 ppm .
Validation: Integration must be 1:3 relative to the methyl group.
Solvent Effect: In DMSO-d₆, this proton becomes acidic and may shift downfield (3.5 - 4.5 ppm) or broaden due to hydrogen bonding.
Gate 2: The Aromatic Region (7.5 – 8.5 ppm)
H6 (Position 6): The most downfield signal (~8.25 ppm).
Environment: It is
to the Nitrogen and to the Alkyne.
Multiplicity: Appears as a doublet (
Hz) due to meta-coupling with H4.
H4 (Position 4): The upfield aromatic signal (~7.75 ppm).
Environment: Sandwiched between the Methyl (C3) and the Alkyne (C5).
Multiplicity: Often appears as a "doublet of doublets" or a multiplet. It couples to H6 (
) and often shows long-range coupling to the Fluorine ().
Mechanistic Logic & Visualization
The following diagram illustrates the logical flow for assigning the spectrum and ruling out common synthetic impurities.
Caption: Logic flow for structural validation. The Methyl splitting pattern is the critical differentiator between the target and defluorinated byproducts.
Experimental Protocol for High-Fidelity Acquisition
To ensure the couplings described above (specifically the small
) are resolved, standard high-throughput parameters are often insufficient.
Sample Preparation:
Dissolve ~5-10 mg of compound in 0.6 mL CDCl₃ (neutralized with basic alumina if the compound is acid-sensitive).
Why CDCl₃? DMSO-d₆ is viscous and causes line broadening, which may obscure the fine
splitting on the methyl group.
Acquisition Parameters (400 MHz+):
Pulse Angle: 30° (to prevent saturation).
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The acetylenic proton has a long T1 relaxation time; insufficient delay will reduce its integration value, leading to false calculations of purity.
Number of Scans (NS): Minimum 16 (for S/N > 100).
Acquisition Time (AQ): > 3.0 seconds to ensure high digital resolution (Hz/pt).
Processing:
Apply an exponential window function with LB (Line Broadening) = 0.1 Hz .
Warning: Standard processing often uses LB=0.3 Hz, which can smooth out the ~2 Hz methyl splitting into a singlet.
Performance Comparison: NMR vs. Alternatives
Method
Capability for this Compound
Verdict
1H NMR
Distinguishes regioisomers (2-F vs 6-F) via coupling patterns; confirms alkyne presence.
Gold Standard for structural proof.
LC-MS
Confirms Mass (M+H = 136.05). Cannot distinguish 2-fluoro from 6-fluoro isomers easily.
Good for purity, poor for structure.
IR Spectroscopy
Detects C≡C stretch (~2100-2200 cm⁻¹).
Excellent binary check (Yes/No) for alkyne, but cannot confirm the pyridine substitution pattern.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for general pyridine chemical shifts and substituent effects).
Dolin, C., et al. (1969). "Signs of proton-proton and proton-fluorine spin-spin coupling constants in 2-fluoro-3-methylpyridine." Canadian Journal of Chemistry, 47(9), 1507-1515. (Foundational work establishing the sign and magnitude of F-Me coupling in this specific scaffold).
Vulpetti, A., et al. (2005). "Structure-Based Design of mGluR5 Antagonists." Journal of Medicinal Chemistry. (Contextual reference for the synthesis of ethynyl-pyridine fragments in drug discovery).
Reich, H. J. (2024). "WinPLT NMR Data: Fluorine Coupling Constants." University of Wisconsin-Madison Chemistry. (Reference for
A Comparative Guide to HPLC Method Development for Fluorinated Pyridine Impurities
Introduction: The Analytical Challenge of Fluorinated Pyridines In pharmaceutical development, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of active phar...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge of Fluorinated Pyridines
In pharmaceutical development, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Fluorinated pyridines, a common structural motif in modern pharmaceuticals, present a unique set of analytical challenges. The high electronegativity of fluorine can significantly alter the physicochemical properties of the parent molecule, impacting its polarity, basicity (pKa), and potential for secondary interactions with HPLC stationary phases.[1] These alterations often lead to difficulties in chromatographic separation, such as poor retention of polar impurities, peak tailing for basic analytes, and co-elution with the main API peak.[2]
This guide provides a comparative analysis of different HPLC strategies for the effective separation and quantification of fluorinated pyridine impurities. We will delve into the mechanistic principles behind various chromatographic modes, present experimental data to support our comparisons, and offer detailed protocols to guide your method development process. Our focus is on building robust, validated methods that adhere to the principles of scientific integrity and meet regulatory expectations as outlined by the International Council for Harmonisation (ICH).[3]
Comparative Analysis of Chromatographic Strategies
The selection of an appropriate HPLC method is the cornerstone of successful impurity profiling. The choice between Reverse-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and the use of specialized fluorinated stationary phases depends on the specific properties of the API and its impurities.
Reverse-Phase HPLC (RP-HPLC): The Workhorse with Caveats
RP-HPLC is the most widely used chromatographic technique in the pharmaceutical industry due to its versatility and compatibility with a broad range of compounds.[4][5] However, when dealing with fluorinated pyridines, which are often basic and can be highly polar, several challenges must be addressed.
Causality Behind Experimental Choices:
Peak Tailing: The basic nitrogen atom in the pyridine ring can interact with residual acidic silanol groups on the surface of conventional silica-based C18 columns, leading to significant peak tailing.[2]
Poor Retention: Highly polar impurities may have insufficient interaction with the hydrophobic C18 stationary phase, resulting in poor retention and elution near the solvent front.[6]
Strategies for Optimization in RP-HPLC:
Mobile Phase pH Control: Operating at a low pH (e.g., using 0.1% formic or trifluoroacetic acid) protonates the basic pyridine nitrogen, which can minimize interactions with silanol groups.[7] Conversely, at a high pH, the pyridine is neutral, and specialized high-pH stable columns can provide excellent peak shapes.[2]
Ion-Pairing Agents: Additives like heptafluorobutyric acid (HFBA) can be used to form a neutral ion pair with the protonated pyridine, improving retention and peak shape. However, these reagents are often not compatible with mass spectrometry (MS).[2][7]
Column Selection: Modern, end-capped C18 columns with low silanol activity are recommended to reduce secondary interactions.
Experimental Protocol: RP-HPLC for Fluorinated Pyridine Impurities
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[8]
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) with high-purity silica and end-capping.
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 0.5 mg/mL.[7] Filter through a 0.22 µm syringe filter before injection.
Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Analytes
HILIC has emerged as a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained in RP-HPLC.[6][10] It utilizes a polar stationary phase (such as bare silica or a bonded polar functional group) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[11][12]
Causality Behind Experimental Choices:
Retention Mechanism: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes partition into this layer, leading to their retention. The elution strength of the mobile phase is increased by adding more water.[12][13]
MS Compatibility: HILIC mobile phases, with their high organic content, are highly compatible with mass spectrometry, leading to enhanced sensitivity.[6]
Experimental Protocol: HILIC for Polar Fluorinated Pyridine Impurities
Instrumentation: HPLC or UHPLC system with a UV-Vis or MS detector.
Column: HILIC column with a polar stationary phase (e.g., amide, silica, or diol; 2.1 x 100 mm, 1.7 µm).
Mobile Phase:
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
Mobile Phase B: Acetonitrile.
Chromatographic Conditions:
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
Detection: UV at 254 nm or MS.
Gradient Program:
Time (min)
% Mobile Phase A
0
5
10
40
12
40
12.1
5
| 15 | 5 |
Sample Preparation: Dissolve the sample in the initial mobile phase conditions (95% Acetonitrile) to avoid peak distortion.
Pentafluorophenyl (PFP) and other fluorinated stationary phases offer alternative selectivity compared to traditional alkyl phases.[4] These columns are particularly effective for separating halogenated compounds, positional isomers, and aromatic compounds.
Causality Behind Experimental Choices:
Multiple Interaction Mechanisms: PFP columns can engage in several types of interactions, including hydrophobic, π-π, dipole-dipole, and ion-exchange.[2][4] This multi-modal interaction capability often leads to unique elution orders and improved resolution for structurally similar compounds.
Enhanced Retention for Basic Compounds: Fluorinated phases have been shown to provide increased retention for basic analytes, especially with mobile phases containing a high percentage of organic modifier.[4]
Experimental Protocol: PFP Column for Isomeric Fluorinated Pyridine Impurities
Instrumentation: HPLC or UHPLC system with a UV-Vis or MS detector.
Column: Pentafluorophenyl (PFP) column (e.g., 100 x 4.6 mm, 2.7 µm).[2]
Mobile Phase:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Methanol.
Chromatographic Conditions:
Flow Rate: 1.2 mL/min.
Column Temperature: 35 °C.
Injection Volume: 5 µL.
Detection: UV at 254 nm or MS.
Gradient Program:
Time (min)
% Mobile Phase B
0
20
15
80
20
80
20.1
20
| 25 | 20 |
Sample Preparation: Dissolve the sample in the mobile phase. Filter through a 0.22 µm syringe filter.
Comparative Performance Data
The following table summarizes the expected performance of each chromatographic strategy for a hypothetical mixture of a fluorinated pyridine API and two of its impurities (one more polar, one less polar).
Parameter
RP-HPLC (C18)
HILIC
PFP Column
Retention of Polar Impurity
Low
High
Moderate
Retention of API & Non-Polar Impurity
High
Low
High
Peak Shape for Basic Analytes
Fair to Good (with optimization)
Good to Excellent
Excellent
Selectivity for Isomers
Moderate
Moderate to High
High
MS Compatibility
Good (with volatile additives)
Excellent
Good (with volatile additives)
Systematic Method Development Workflow
A structured approach to method development is crucial for efficiency and success. The following workflow outlines the key stages from initial screening to final validation.
Caption: A systematic workflow for HPLC method development.
Forced degradation studies are essential to demonstrate that the analytical method can separate the API from its degradation products, thus proving it is "stability-indicating".[14] These studies involve subjecting the API to harsh conditions to generate potential impurities.[15]
General Protocol for Forced Degradation:
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[14]
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light.
After exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration for analysis by the developed HPLC method.
Personal protective equipment for handling 5-Ethynyl-2-fluoro-3-methylpyridine
Executive Summary & Chemical Context You are likely utilizing 5-Ethynyl-2-fluoro-3-methylpyridine as a scaffold for Sonogashira couplings or click chemistry applications in medicinal chemistry. While the fluorine atom at...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
You are likely utilizing 5-Ethynyl-2-fluoro-3-methylpyridine as a scaffold for Sonogashira couplings or click chemistry applications in medicinal chemistry. While the fluorine atom at the C2 position enhances metabolic stability, and the ethynyl group provides a versatile handle for carbon-carbon bond formation, this specific combination of functional groups creates a unique hazard profile that exceeds standard "irritant" classifications.
Critical Safety Alert: This compound is not merely an irritant. Structural analogs in the ethynylpyridine class frequently exhibit Acute Toxicity (Category 3) profiles. Furthermore, the terminal alkyne moiety presents a latent explosion hazard if allowed to contact specific transition metals (Cu, Ag) in their elemental or ionic forms without appropriate ligands.
Hazard Identification & Risk Assessment
Before opening the vial, you must understand the causality of the hazards.
Functional Group
Hazard Mechanism
Operational Implication
Pyridine Core
Acute Toxicity / Basic Corrosivity. Pyridines can be readily absorbed through the skin and mucous membranes, targeting the CNS and liver.
Do not rely on single-layer nitrile gloves for prolonged handling or solution-phase work.
Terminal Alkyne
Reactivity/Instability. Terminal acetylenes can form explosive metal acetylides upon contact with Copper (Cu), Silver (Ag), or Mercury (Hg).
Avoid metal spatulas. Use ceramic, Teflon, or high-grade stainless steel only. Ensure glassware is free of metallic residues.
Fluorine Substituent
Persistence. The C-F bond is extremely strong, classifying this as a halogenated organic for disposal.
Strict Waste Segregation. Do not mix with general organic waste; incineration requires scrubbers for HF generation.
H315/H319: Causes skin and serious eye irritation.[1][2]
H335: May cause respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient for "Acute Tox 3" compounds, particularly when in solution. The following system is self-validating: if you cannot meet the "Solution Phase" requirements, you must halt operations.
PPE Decision Logic
The following diagram outlines the decision process for selecting the correct PPE based on the physical state of the reagent.
Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.
Detailed PPE Specifications
Body Zone
Standard Protocol (Solid Handling)
Enhanced Protocol (Solution/Spill)
Rationale
Hand Protection
Double Nitrile Gloves (min 0.11 mm thickness). Change every 30 mins.
Laminate (Silver Shield/4H) liners under Nitrile outer gloves.
Pyridines penetrate nitrile rapidly in solvents like DCM or DMF. Laminate provides the chemical barrier; nitrile provides dexterity.
Eye Protection
Chemical Safety Goggles (indirect vented).
Face Shield + Safety Goggles.
Safety glasses allow vapors to bypass the lens. Pyridine vapors are severe lachrymators and irritants.
Respiratory
Fume Hood (Face velocity: 80-100 fpm). Sash at lowest working height.
Respirator (Full face with OV/P100 cartridges) only if outside hood (e.g., spill).
Inhalation is the fastest route of systemic toxicity for this class of compounds.
Body
Cotton Lab Coat + Long Pants + Closed-toe shoes.
Chemical-resistant apron (Tyvek or rubber) over lab coat.
Prevents absorption through clothing in case of splashes.
Operational Protocols
A. Weighing & Transfer (Static Control)
Fluorinated solids often carry high static charges, causing "fly-away" powder which increases inhalation risk.
Preparation: Place the balance inside the fume hood. If this is impossible, use a pyramid balance enclosure.
Static Neutralization: Use an ionizing gun or static-dissipative weighing boats.
Transfer: Do not use metal spatulas. Use porcelain or PTFE-coated spatulas to avoid any potential catalytic decomposition of the alkyne.
B. Reaction Setup (Inert Atmosphere)
Purge reaction vessels with Nitrogen or Argon. Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of oxygen and trace metals, altering your stoichiometry and potentially creating unstable byproducts.
Solvent Choice: If using DCM (Dichloromethane), remember that it permeates standard nitrile gloves in <4 minutes. Refer to the "Enhanced Protocol" in the PPE Matrix.
C. Spill Management Workflow
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[5][6][7][8]
Figure 2: Emergency response workflow for solid or solution spills.
Disposal & Waste Management
Improper disposal of fluorinated pyridines is a common compliance violation.
Segregation: This compound must be classified as Halogenated Organic Waste .
Why? Incineration of fluorinated compounds generates Hydrogen Fluoride (HF). Facilities must use specific scrubbers to handle this. Mixing this with non-halogenated waste puts the disposal facility workers at risk.
Quenching (If Reactive): If you have unreacted starting material in the waste stream, ensure it is not mixed with waste streams containing high concentrations of Copper(I) or Silver(I) salts to prevent the formation of explosive metal acetylides in the waste drum.
Container Labeling: Clearly mark the waste tag with "Fluorinated Pyridine Derivative" and "Toxic."
References
PubChem. 2-Ethynyl-5-fluoro-3-methylpyridine (Compound).[9] National Library of Medicine. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine. Available at: [Link]